Phosphorus tribromide appears as a colorless fuming liquid with a pungent odor. Corrosive to metals and tissue. Boiling point 347°F (175°C). Freezing point -40°F (-40°C).
Br3P
Phosphorus tribromide
CAS No.: 7789-60-8
Cat. No.: VC21102197
Molecular Formula: PBr3
Br3P
Molecular Weight: 270.69 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7789-60-8 |
---|---|
Molecular Formula | PBr3 Br3P |
Molecular Weight | 270.69 g/mol |
IUPAC Name | tribromophosphane |
Standard InChI | InChI=1S/Br3P/c1-4(2)3 |
Standard InChI Key | IPNPIHIZVLFAFP-UHFFFAOYSA-N |
SMILES | P(Br)(Br)Br |
Canonical SMILES | P(Br)(Br)Br |
Boiling Point | 343 °F at 760 mm Hg (USCG, 1999) 173.2 °C |
Colorform | Fuming colorless liquid PALE YELLOW LIQUID |
Melting Point | -42.9 °F (USCG, 1999) -41.5 °C |
Physical and Chemical Properties
Phosphorus tribromide possesses distinctive physical and chemical properties that define its behavior and applications. At room temperature, it exists as a liquid with a sharp, penetrating odor that signals its reactive nature .
Physical Properties
The physical properties of phosphorus tribromide have been well-documented through various studies and analyses. The compound demonstrates relatively low melting and high boiling points typical of covalent molecular substances .
Table 1: Physical Properties of Phosphorus Tribromide
Property | Value |
---|---|
Chemical formula | PBr₃ |
Molecular weight | 270.69 g/mol |
Density | 2.852 g/cm³ |
Melting point | -41.5°C |
Boiling point | 173.2°C |
Appearance | Clear, colorless liquid |
Odor | Penetrating, pungent |
CAS Registry Number | 7789-60-8 |
The relatively high density of phosphorus tribromide (2.852 g/cm³) reflects the presence of heavy bromine atoms in its molecular structure . This property contributes to its physical handling characteristics and must be considered during laboratory operations involving this compound.
Molecular Structure and Bonding
Phosphorus tribromide exhibits a pyramidal molecular geometry with the phosphorus atom positioned at the apex and the three bromine atoms forming the base of the pyramid . This arrangement results from the sp³ hybridization of the phosphorus atom, where three of its sp³ orbitals overlap with orbitals from the bromine atoms, while the fourth sp³ orbital contains a lone pair of electrons .
The bond angle between adjacent Br-P-Br bonds is approximately 101°, which is less than the ideal tetrahedral angle of 109.5° . This compression is attributed to the repulsive effect of the lone pair on the phosphorus atom, which occupies more space than a bonding pair and consequently pushes the bromine atoms closer together.
The P-Br bonds in phosphorus tribromide are polar covalent, with bromine being more electronegative than phosphorus. This polarity contributes to the compound's reactivity, particularly its susceptibility to hydrolysis and its effectiveness as a brominating agent .
Preparation Methods
Phosphorus tribromide can be synthesized through several methods, with the direct reaction between elemental phosphorus and bromine being the most common approach.
Laboratory Synthesis
The standard laboratory preparation of phosphorus tribromide involves the controlled reaction of red phosphorus with bromine . This exothermic reaction proceeds according to the following chemical equation:
2P + 3Br₂ → 2PBr₃
Alternatively, the reaction can be written as:
An excess of phosphorus is typically used in this preparation to prevent the formation of phosphorus pentabromide (PBr₅), which can occur if bromine is present in excess . The reaction generates significant heat, so it's often conducted in the presence of a diluent, which may be phosphorus tribromide itself .
Practical Considerations
The synthesis of phosphorus tribromide requires careful attention to experimental conditions due to the exothermic nature of the reaction and the formation of corrosive fumes . One practical approach involves slowly adding small amounts of red phosphorus to liquid bromine in a flask with a long neck to contain the vigorous reaction .
During the synthesis, plumes of bromine vapor and phosphorus bromide may be ejected from the reaction vessel, necessitating proper ventilation and safety precautions . The reaction should ideally be conducted outside on a breezy day or in a well-ventilated fume hood due to the copious production of intensely corrosive fumes .
The final yield of phosphorus tribromide is typically around two-thirds of the theoretical yield based on the amount of bromine used, with losses primarily attributed to the ejection of fumes during the reaction . The product can be purified by distillation through an efficient fractionating column under strictly dry conditions, typically in a slow stream of dry nitrogen .
Chemical Reactions
Phosphorus tribromide participates in a diverse range of chemical reactions, making it a versatile reagent in organic synthesis and other applications.
Hydrolysis
One of the most characteristic reactions of phosphorus tribromide is its rapid hydrolysis in the presence of water or moisture. This reaction proceeds as follows:
This hydrolysis reaction is highly exothermic and explains why phosphorus tribromide fumes in moist air, as the hydrogen bromide gas produced is released into the atmosphere . The reaction with warm water can be particularly vigorous and potentially violent .
Reactions with Alcohols
Perhaps the most synthetically useful reaction of phosphorus tribromide is its ability to convert alcohols to alkyl bromides. This reaction proceeds according to the following general equation:
For example, with isopropyl alcohol:
PBr₃ + 3(CH₃)₂CHCH₂OH → 3(CH₃)₂CHCH₂Br + HP(O)(OH)₂
This transformation is mechanistically interesting and involves the formation of a phosphorous ester intermediate (to form a good leaving group), followed by an SN2 substitution . Due to this SN2 mechanism, the reaction generally works well for primary and secondary alcohols but fails for tertiary alcohols .
When the reacting carbon center is chiral, the reaction typically occurs with inversion of configuration at the carbon alpha to the alcohol, as is characteristic of SN2 reactions . This stereochemical outcome can be synthetically valuable for creating stereodefined alkyl bromides.
Reactions with Carboxylic Acids
Phosphorus tribromide effectively converts carboxylic acids to acyl bromides:
PBr₃ + 3RCOOH → 3RCOBr + H₃PO₃
This transformation is particularly useful in the Hell-Volhard-Zelinsky halogenation for the α-bromination of carboxylic acids .
Lewis Acid-Base Properties
Phosphorus tribromide exhibits dual reactivity as both a Lewis base and a Lewis acid . As a Lewis base, it can form stable 1:1 adducts with Lewis acids, such as boron tribromide:
Conversely, phosphorus tribromide can react as an electrophile or Lewis acid in many reactions, for example, with amines . This dual reactivity enhances its versatility in organic and inorganic synthesis.
Applications and Uses
Phosphorus tribromide finds numerous applications in laboratory and industrial settings, primarily due to its effective brominating properties.
Organic Synthesis Applications
The primary application of phosphorus tribromide is in the conversion of primary and secondary alcohols to alkyl bromides . This transformation is a fundamental reaction in organic synthesis, providing access to versatile alkyl halide intermediates that can participate in a wide range of subsequent reactions, including nucleophilic substitutions, eliminations, and organometallic formations.
Phosphorus tribromide is also employed in the Hell-Volhard-Zelinsky halogenation for the α-bromination of carboxylic acids . Additionally, it serves as a reagent in the synthesis of various specialized organic compounds, including:
-
7-ethoxy-1-(p-ethylphenoxy)-3,7-dimethyl-2-octene, a synthetic juvenile hormone mimic
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1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine, and 1,2-azaphosphole bearing a chromone ring
Industrial and Pharmaceutical Applications
In industrial settings, phosphorus tribromide serves as a catalyst and as a reagent for making other chemical compounds . It plays a role in the manufacture of pharmaceuticals such as alprazolam (an anti-anxiety medication), methohexital (a barbiturate anesthetic), and fenoprofen (a non-steroidal anti-inflammatory drug) .
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